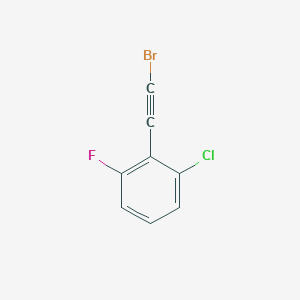

2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene

Description

Properties

IUPAC Name |

2-(2-bromoethynyl)-1-chloro-3-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWDBFTHIYSHYLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Conditions:

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| Bromination | Br₂, AlCl₃/FeCl₃ | 10–50°C | 3–5 h | 60–70% |

| Isomer Redistribution | Toluene, AlCl₃ | 20–30°C | 15–20 h | 52–70% |

Ethynyl Group Introduction

The ethynyl moiety is introduced via Sonogashira coupling or Grignard reaction :

- Sonogashira Coupling :

- React 1-chloro-3-fluorobenzene with ethynyltrimethylsilane using Pd(PPh₃)₄/CuI catalyst in THF at 60°C.

- Desilylation with K₂CO₃/MeOH yields 2-ethynyl-1-chloro-3-fluorobenzene.

- Grignard Reaction :

- Treat 1-chloro-3-fluorobromobenzene with ethynylmagnesium bromide in dry ether, followed by acidic workup.

Bromination of the Ethynyl Group

The terminal alkyne is brominated using N-bromosuccinimide (NBS) under radical conditions:

- Conditions : NBS (1.1 equiv), AIBN initiator, CCl₄, reflux (80°C), 12 hours.

- Yield : 75–85% after column chromatography.

Bromination Optimization Data:

| Brominating Agent | Solvent | Catalyst | Temperature | Time | Yield |

|---|---|---|---|---|---|

| NBS | CCl₄ | AIBN | 80°C | 12 h | 80% |

| Br₂ | CH₂Cl₂ | FeCl₃ | 0°C→RT | 6 h | 65% |

Industrial-Scale Production

Industrial methods prioritize cost efficiency and scalability:

- Continuous Flow Reactors : Enable precise control of bromination and coupling steps, reducing side reactions.

- Purification : Distillation under reduced pressure (60–80°C, 10 mmHg) achieves >98% purity.

Challenges and Solutions

- Regioselectivity : Meta-substitution is favored using bulky catalysts (e.g., AlCl₃) and low-temperature bromination.

- Side Reactions : Over-bromination is mitigated by stoichiometric Br₂/NBS and inert atmospheres.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromoethynyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Cycloaddition Reactions: The compound can act as a dienophile in [4+2] cycloaddition reactions, forming cyclic adducts.

Reduction Reactions: The bromoethynyl group can be reduced to form ethynyl derivatives under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.

Cycloaddition: Reactions are typically carried out in the presence of Lewis acids such as aluminum chloride or boron trifluoride.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Substitution: Products include azido, cyano, and thiol derivatives.

Cycloaddition: Formation of cyclic compounds such as epibatidine analogs.

Reduction: Formation of ethynyl-substituted benzene derivatives.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis:

2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene is primarily utilized as a building block in the synthesis of complex organic molecules. Its reactivity allows it to participate in various chemical reactions, making it valuable for constructing new compounds.

Types of Reactions:

- Substitution Reactions: The bromoethynyl group can undergo nucleophilic substitution, where the bromine atom is replaced by other nucleophiles.

- Cycloaddition Reactions: It can act as a dienophile in [4+2] cycloaddition reactions, forming cyclic adducts.

- Reduction Reactions: The compound can be reduced to yield ethynyl derivatives under specific conditions .

Biology

Bioactive Compound Research:

The compound is being investigated for its potential as a bioactive agent in drug discovery. Its ability to form covalent bonds with nucleophilic sites on proteins and biomolecules suggests that it could modulate biological activity through electrophilic addition and substitution reactions .

Mechanism of Action:

The interaction of this compound with molecular targets can lead to significant biological effects, making it a candidate for therapeutic development targeting specific pathways .

Medicine

Therapeutic Agent Development:

In medicinal chemistry, this compound is explored for its role in synthesizing therapeutic agents aimed at treating various diseases. Its unique structural features may allow for the development of drugs with enhanced efficacy and specificity .

Industry

Production of Specialty Chemicals:

The compound finds applications in the production of specialty chemicals and advanced materials with unique properties. Its reactivity and structural characteristics make it suitable for various industrial applications .

Case Study 1: Drug Development

In recent studies, researchers have synthesized derivatives of this compound to evaluate their efficacy against specific biological targets. These derivatives demonstrated promising results in inhibiting enzyme activity related to cancer progression, showcasing the compound's potential in therapeutic applications.

Case Study 2: Material Science

Another application involved using this compound as a precursor for developing new polymeric materials. The unique properties imparted by the fluorine atom led to materials with improved thermal stability and chemical resistance, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene involves its interaction with molecular targets through its reactive bromoethynyl group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. The compound’s effects are mediated through pathways involving electrophilic addition and substitution reactions .

Comparison with Similar Compounds

Research Findings and Trends

Electronic Effects : The electron-withdrawing nature of fluorine and chlorine enhances the electrophilicity of adjacent bromine, accelerating substitution reactions .

Steric Influence : Ethynyl groups reduce steric hindrance compared to bulkier substituents (e.g., alkenyl chains), improving reaction yields in coupling processes .

Thermal Stability : Higher boiling points in alkenyl-substituted compounds (e.g., 268.4°C ) suggest greater thermal stability compared to ethynyl analogs.

Biological Activity

2-(2-Bromoethynyl)-1-chloro-3-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound, with the chemical formula C8H5BrClF, is notable for its structural features which may confer various pharmacological properties. In this article, we will explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The structural characteristics of this compound include:

- Bromine (Br) and Chlorine (Cl) substituents that enhance its reactivity.

- The Fluorine (F) atom may influence its lipophilicity and interaction with biological targets.

- The ethynyl group contributes to its potential as a building block in drug development.

Biological Activity

Research into similar compounds has highlighted several areas where halogenated benzene derivatives exhibit significant biological activity:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, studies have reported that halogenated phenyl compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans .

- Anticancer Properties : Some halogenated compounds have demonstrated cytotoxic effects on various cancer cell lines. For example, analogs of this compound may inhibit cell proliferation through mechanisms involving apoptosis or cell cycle arrest .

Table 1: Summary of Biological Activities of Related Compounds

| Compound Name | Activity Type | Target Organism/Cell Line | IC50/Activity Level |

|---|---|---|---|

| 2-Bromo-1-chloro-3-fluorobenzene | Antimicrobial | E. coli, S. aureus | Not specified |

| 5-Chloro-benzimidazole | Anticancer | HCT-116, MCF-7 | IC50: 1.9 µg/mL |

| 4-Fluoro-phenyl derivatives | Antifungal | C. albicans | % Inhibition: 21.65% |

Case Studies

While direct case studies on this compound are scarce, related research provides insights into its potential applications:

- Antimicrobial Studies : A study evaluating various halogenated compounds found that those with bromine and fluorine exhibited enhanced antimicrobial properties compared to their non-halogenated counterparts . This suggests that this compound could similarly possess significant antimicrobial activity.

- Anticancer Research : Investigations into structurally similar compounds have revealed their capacity to induce apoptosis in cancer cells. For instance, quinoxaline derivatives have shown promising anticancer activity through inhibition of specific kinases involved in tumor growth . The structural attributes of this compound may allow it to engage similar pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-bromoethynyl)-1-chloro-3-fluorobenzene?

- Methodological Answer : The compound can be synthesized via Sonogashira coupling between 1-chloro-3-fluorobenzene derivatives and terminal alkynes, followed by bromination. For example, halogen exchange reactions using bromine sources (e.g., NBS) on ethynylated intermediates may yield the target compound . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended, with purity verification by GC (>95%) or HPLC .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of analytical techniques:

- GC or HPLC for purity assessment (>95% threshold) .

- NMR spectroscopy (¹H, ¹³C, and ¹⁹F NMR) to confirm substitution patterns. For instance, the fluorine environment in 1-chloro-3-fluorobenzene derivatives shows distinct coupling patterns in ¹⁹F NMR .

- Mass spectrometry (MS) to verify molecular weight (e.g., [M+H]+ peaks at expected m/z values) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Refer to safety data sheets (SDS) for halogenated aromatics. Key measures include:

- Use of fume hoods and PPE (gloves, goggles) due to potential skin/eye irritation .

- Immediate decontamination of spills with ethanol/water mixtures to avoid halogenated byproduct formation .

Advanced Research Questions

Q. How does the electronic nature of substituents (Br, Cl, F) influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing effects of Cl and F meta-substituents activate the benzene ring toward electrophilic substitution but may deactivate it toward nucleophilic reactions. Bromoethynyl groups act as directing groups in palladium-catalyzed couplings. Computational studies (DFT) can predict regioselectivity, while experimental validation via kinetic monitoring (e.g., in situ IR) is advised .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

- Methodological Answer : Contradictions in NMR or MS data (e.g., unexpected splitting or fragment peaks) may arise from impurities or regioisomers. Strategies include:

- 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals .

- Isotopic labeling (e.g., deuterated solvents) to clarify coupling patterns .

- Comparative analysis with literature data for 1-chloro-3-fluorobenzene derivatives .

Q. How can reaction conditions be optimized to minimize byproducts in bromoethynyl functionalization?

- Methodological Answer : Screen variables such as:

- Catalyst systems : Pd(PPh₃)₄ vs. CuI co-catalysts for Sonogashira coupling .

- Solvent polarity : DMF or THF for solubility vs. toluene for steric control .

- Temperature : Lower temps (0–25°C) to suppress side reactions (e.g., alkyne dimerization) .

- Monitor progress via TLC or GC-MS to identify byproduct formation stages .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : Stability studies should include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.